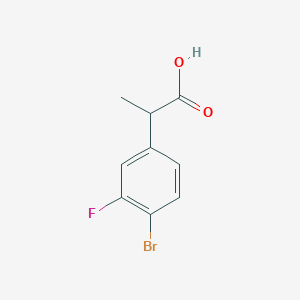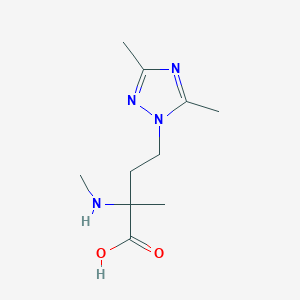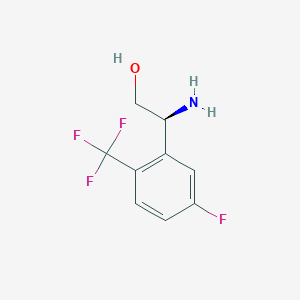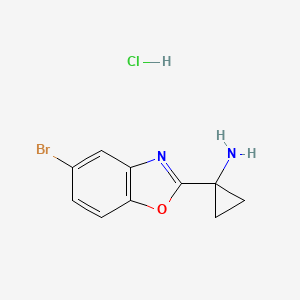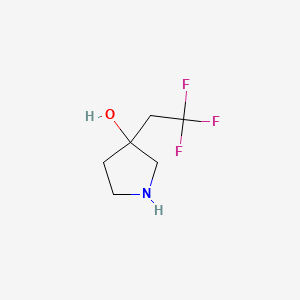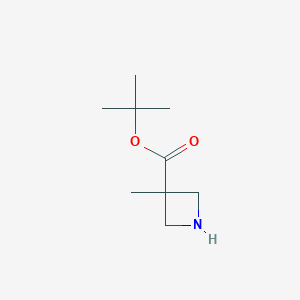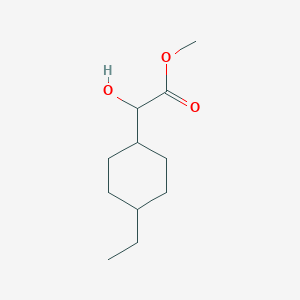
Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It features a cyclohexane ring substituted with an ethyl group and a hydroxyacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate typically involves the esterification of 2-(4-ethylcyclohexyl)-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include refluxing the reactants in the presence of the acid catalyst, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: The major products include 2-(4-ethylcyclohexyl)-2-oxoacetic acid or 2-(4-ethylcyclohexyl)-2-hydroxyacetic acid.
Reduction: The major product is 2-(4-ethylcyclohexyl)-2-hydroxyethanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amides.
Applications De Recherche Scientifique
Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The hydroxyacetate moiety can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The cyclohexane ring provides structural stability and influences the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-cyclohexyl-2-hydroxyacetate
- Methyl 2-(4-methylcyclohexyl)-2-hydroxyacetate
- Methyl 2-(4-isopropylcyclohexyl)-2-hydroxyacetate
Uniqueness
Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate is unique due to the presence of the ethyl group on the cyclohexane ring, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors.
Propriétés
Formule moléculaire |
C11H20O3 |
|---|---|
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H20O3/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h8-10,12H,3-7H2,1-2H3 |
Clé InChI |
MOOZHQIEHKMNIL-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


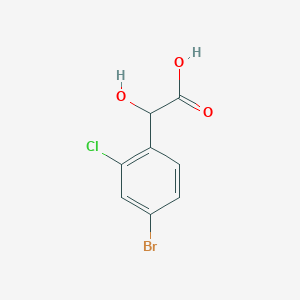
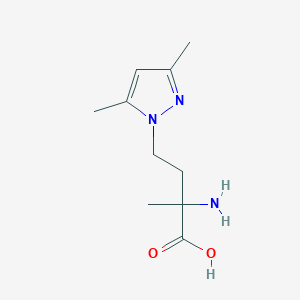

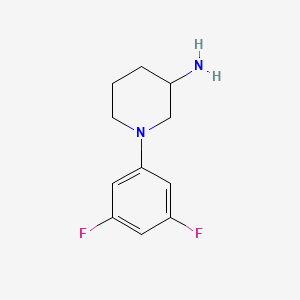
![8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13544879.png)
